1,5-Dimethoxy-2,4-dinitrobenzene

Overview

Description

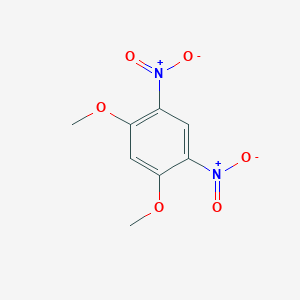

1,5-Dimethoxy-2,4-dinitrobenzene (CAS 1210-96-4) is a nitroaromatic compound with the molecular formula C₈H₈N₂O₆ and a molecular weight of 228.16 g/mol. It features methoxy (-OCH₃) groups at the 1- and 5-positions and nitro (-NO₂) groups at the 2- and 4-positions. The electron-donating methoxy groups and electron-withdrawing nitro groups create a polarized electronic structure, influencing its reactivity and applications in organic synthesis and materials science .

Preparation Methods

1,5-Dimethoxy-2,4-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction mixture is then processed to obtain the desired product . Another method involves using dichloromethane, acetic acid, and nitric acid under controlled temperature conditions .

Chemical Reactions Analysis

1,5-Dimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other substituents.

Scientific Research Applications

Organic Synthesis

1,5-Dimethoxy-2,4-dinitrobenzene serves as a valuable precursor in the synthesis of various organic compounds. It can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This property makes it useful in developing pharmaceuticals and agrochemicals. For instance, derivatives of this compound have been utilized in N-arylation reactions with azoles to create azolyl-dimethoxybenzenes.

Analytical Chemistry

In analytical chemistry, this compound has potential applications as a derivatization reagent. Its derivatives have been explored for their ability to enhance the fluorescence detection of aromatic aldehydes in liquid chromatography. Such properties suggest that this compound could be developed into sensitive analytical tools for detecting various organic compounds.

Biochemical Studies

The biological activity of this compound has been investigated concerning its interaction with biological macromolecules such as proteins and DNA. The compound's nitro groups can form adducts with nucleophiles in biological systems, potentially leading to oxidative stress and cellular toxicity. This interaction highlights its relevance in pharmacological studies and toxicology.

Case Study 1: Antioxidant Response Activation

A study demonstrated that derivatives of this compound could activate the antioxidant response element (ARE), which upregulates detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1). This suggests potential applications in cancer prevention through chemopreventive mechanisms.

Case Study 2: Cytotoxicity Evaluation

In vitro studies have shown that derivatives exhibit IC50 values lower than standard chemotherapeutics like adriamycin and cisplatin against certain cancer cell lines. This indicates stronger cytotoxic effects and positions this compound as a candidate for further development in cancer therapeutics.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals and agrochemicals; N-arylation reactions | |

| Analytical Chemistry | Derivatization reagent for fluorescence detection | |

| Biochemical Studies | Interaction with proteins/DNA; potential oxidative stress implications | |

| Antioxidant Activation | Activation of detoxifying enzymes; chemopreventive potential | |

| Cytotoxicity | Stronger cytotoxic effects than standard chemotherapeutics |

Mechanism of Action

The compound exerts its effects through the activation of the antioxidant response element (ARE). It upregulates the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) and enhances the production of glutathione (GSH). This leads to the induction of heme oxygenase 1 (HO1), which has anti-inflammatory activity. The compound promotes the translocation of nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) into the nuclei, leading to subsequent ARE activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5-Difluoro-2,4-dinitrobenzene (DFDNB; CAS 327-92-4)

- Substituents : Fluorine atoms at 1,5-positions.

- Reactivity : Fluorine’s high electronegativity and ability to act as a leaving group make DFDNB highly reactive in nucleophilic aromatic substitution (SNAr) reactions. This property is exploited in protein cross-linking (e.g., α-bungarotoxin modification ) and peptide synthesis .

- Applications: Used as a bifunctional reagent for amino acid analysis and synthesis of galectin inhibitors .

- Key Difference : Compared to methoxy groups in 1,5-dimethoxy derivatives, fluorine enhances reactivity but reduces stability in aqueous environments.

1,5-Dichloro-2,4-dinitrobenzene (CAS 2900-27-6)

- Substituents : Chlorine atoms at 1,5-positions.

- Reactivity: Chlorine is less electronegative than fluorine, resulting in slower SNAr reactions. However, it is still reactive enough for applications in fungicides (e.g., soil fungicide activity ).

- Toxicity : High toxicity (rat oral LD₅₀: 1070 mg/kg) and environmental persistence, limiting its use .

- Key Difference : Chloro derivatives are more lipophilic than methoxy analogues, enhancing membrane permeability but increasing environmental hazards.

1,5-Dibromo-2,4-dinitrobenzene

- Substituents : Bromine atoms at 1,5-positions.

- Applications : Used in OLED materials (e.g., host compounds for red phosphorescent devices) due to bromine’s bulky structure and electronic effects .

- Key Difference : Bromine’s larger atomic radius compared to methoxy groups alters steric hindrance, impacting material properties like charge transport efficiency.

1,5-Dialkylamino-2,4-dinitrobenzene Derivatives

- Substituents: Alkylamino (-NHR) groups at 1,5-positions.

- Reactivity: Amino groups are strong electron donors, reducing nitro group reactivity but enabling hydrogen bonding and pH-dependent behavior.

- Applications: Antibacterial activity identified in a 2485-member library, highlighting the role of amino substituents in bioactivity .

- Key Difference: Amino groups introduce basicity, enabling solubility in acidic conditions, unlike methoxy derivatives.

Physical and Chemical Properties Comparison

| Property | 1,5-Dimethoxy-2,4-dinitrobenzene | 1,5-Difluoro-2,4-dinitrobenzene | 1,5-Dichloro-2,4-dinitrobenzene |

|---|---|---|---|

| Molecular Weight | 228.16 g/mol | 234.10 g/mol | 265.00 g/mol |

| Solubility | Low in water; soluble in organic solvents | Insoluble in water; soluble in DMSO | Insoluble in water; soluble in benzene |

| Reactivity | Moderate (methoxy stabilizes ring) | High (fluorine as leaving group) | Moderate (chlorine less reactive) |

| Toxicity | Limited data | High (protein cross-linking) | High (LD₅₀: 1070 mg/kg in rats) |

Biological Activity

1,5-Dimethoxy-2,4-dinitrobenzene is a compound of considerable interest in medicinal and organic chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound (C₉H₈N₂O₄) is characterized by two methoxy groups and two nitro groups attached to a benzene ring. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution.

The primary biological activity of this compound is linked to its ability to activate the antioxidant response element (ARE) . This activation leads to the upregulation of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), which play crucial roles in cellular defense against oxidative stress .

Key Mechanisms:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, where it interacts with various nucleophiles.

- Antioxidant Activity: Activation of ARE enhances cellular antioxidant defenses, potentially protecting against oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Its ability to induce the expression of protective enzymes contributes to its potential therapeutic applications in conditions characterized by oxidative stress.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their efficacy against various cancer types using assays like the MTS assay .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.2 | |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | MCF7 | 12.8 | |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | A549 | 18.5 |

Study on Antioxidant Mechanisms

In a study focusing on the antioxidant mechanisms of dimethoxy-substituted nitrobenzenes, it was found that these compounds significantly reduced markers of oxidative stress in vitro. The study highlighted the role of NQO1 in mediating these effects and suggested potential applications in treating diseases linked to oxidative damage .

Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of this compound derivatives revealed promising results against several cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability through standard cytotoxicity assays .

Findings:

- The compound showed selective toxicity towards cancer cells compared to normal cells.

- Mechanistic studies indicated that apoptosis was a significant mode of cell death induced by these compounds.

Q & A

Q. Basic: What are the optimal synthetic conditions for preparing 1,5-Dimethoxy-2,4-dinitrobenzene?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or nitration of dimethoxybenzene precursors. For example, a related protocol ( ) uses dichloromethane as a solvent, a 1:8 molar ratio of starting materials, and reflux at 50–60°C for 20 hours. While this method is for a different compound, analogous conditions may apply, requiring optimization of nitro group introduction and methoxy retention. Key parameters include:

| Parameter | Example Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 50–60°C |

| Reaction Time | 20 hours |

| Molar Ratio | 1:8 (substrate:reagent) |

Post-synthesis, solvent removal under reduced pressure and recrystallization in ethanol are recommended for purification .

Q. Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization involves a combination of techniques:

- NMR : Analyze methoxy proton signals (~3.8–4.0 ppm) and aromatic protons adjacent to nitro groups (downfield shifts >8.5 ppm).

- IR : Detect nitro group stretching vibrations (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹).

- MS : Confirm molecular ion peak at m/z 228.16 (C₈H₈N₂O₆) .

| Property | Value |

|---|---|

| Molecular Weight | 228.16 g/mol |

| Density | 1.416 g/cm³ |

| Boiling Point | 410.4°C (760 mmHg) |

Q. Advanced: What mechanistic insights explain the reactivity of nitro and methoxy groups in substitution reactions?

Methodological Answer:

The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution at positions ortho and para to themselves, while methoxy groups act as electron donors. Competitive pathways may arise depending on reaction conditions (e.g., solvent polarity, temperature). For example, 1,5-difluoro-2,4-dinitrobenzene ( ) undergoes bifunctional reactions via similar mechanisms, suggesting that methoxy substituents in this compound may sterically hinder or electronically direct reactivity .

Q. Advanced: How can this compound be used to study enzyme interactions, such as with glutathione-S-transferase (GST)?

Methodological Answer:

Though not directly reported for this compound, structurally related 1-chloro-2,4-dinitrobenzene (CDNB) is a standard GST substrate ( ). Researchers could adapt protocols by:

Kinetic Assays : Monitor GST activity via conjugation to glutathione, measuring absorbance at 340 nm.

Inhibition Studies : Compare IC₅₀ values with CDNB to assess methoxy vs. chloro substituent effects on enzyme binding.

Key considerations:

- Solubility in aqueous buffers (may require DMSO co-solvent).

- Control for non-specific nitro group reactivity .

Q. Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Post-synthesis purification steps include:

Solvent Removal : Evaporate under reduced pressure to concentrate the crude product.

Recrystallization : Use ethanol or dichloromethane-hexane mixtures for high-purity crystals.

Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 10–30% ethyl acetate).

highlights dichloromethane as a solvent for intermediate isolation, while ethanol is effective for final crystallization .

Q. Advanced: What challenges arise in analyzing nitro group reduction or functionalization?

Methodological Answer:

Nitro groups are prone to over-reduction (e.g., to amines) or incomplete conversion. A catalytic reduction method ( ) uses:

- Catalyst : Pd/C or Raney Ni under hydrogen atmosphere.

- Solvent : Ethanol or THF.

- Monitoring : TLC or HPLC to track intermediate formation (e.g., hydroxylamine derivatives).

Critical factors:

Properties

IUPAC Name |

1,5-dimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFRSLVCFFJHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346795 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-96-4 | |

| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.